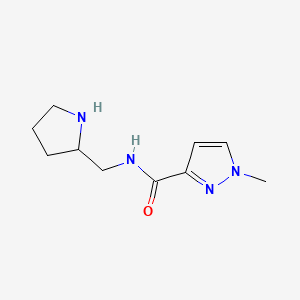![molecular formula C11H17N3O B6628424 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the brain, heart, and platelets. P2Y1 receptor activation is involved in many physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 has been studied extensively for its potential therapeutic applications.
作用機序
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of its endogenous ligands, such as ADP. This results in the inhibition of downstream signaling pathways, which leads to the suppression of physiological processes that are mediated by P2Y1 receptor activation.
Biochemical and Physiological Effects
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been shown to have various biochemical and physiological effects. For example, it inhibits ADP-induced platelet aggregation and thrombus formation. It also inhibits vasoconstriction in the brain and peripheral tissues. In addition, it modulates neurotransmitter release and synaptic plasticity in the brain.
実験室実験の利点と制限
One advantage of using 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its high selectivity for the P2Y1 receptor. This allows for more specific investigations of the role of this receptor in different physiological processes. However, one limitation is that 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol may have off-target effects on other receptors or enzymes. Therefore, it is important to use appropriate controls and to interpret the results carefully.
将来の方向性
There are several future directions for the use of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in scientific research. For example, it could be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation and pain. It could also be used to study the effects of P2Y1 receptor activation in different disease models, such as stroke and Alzheimer's disease. Furthermore, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol could be used as a tool to develop new drugs that target the P2Y1 receptor for therapeutic applications.
合成法
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-chloropyrimidine with sodium hydride to form 2-methylpyrimidin-4-yl sodium salt. The second step involves the reaction of this salt with 1-chloro-3-(chloromethyl)cyclopentane in the presence of potassium carbonate to form 3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol. The product can be purified using column chromatography.
科学的研究の応用
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used to study the effects of P2Y1 receptor activation on platelet aggregation and thrombus formation. It has also been used to investigate the role of P2Y1 receptors in neurotransmitter release and synaptic plasticity in the brain.
特性
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-5-4-11(14-8)13-7-9-2-3-10(15)6-9/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHQRYAULBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)



![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)

